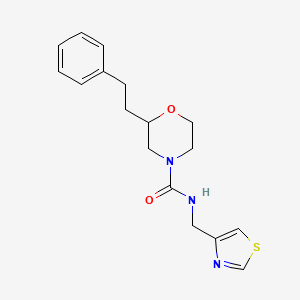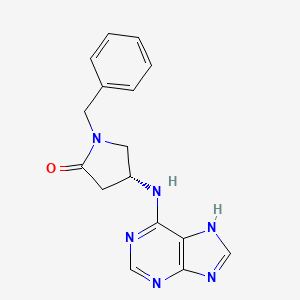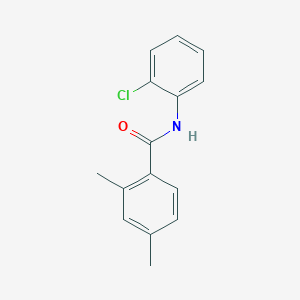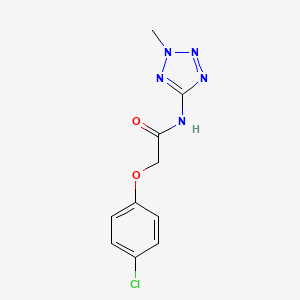![molecular formula C16H17ClN6S B7650200 1-(3-Chlorophenyl)-4-[(5-thiophen-2-yltetrazol-2-yl)methyl]piperazine](/img/structure/B7650200.png)
1-(3-Chlorophenyl)-4-[(5-thiophen-2-yltetrazol-2-yl)methyl]piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chlorophenyl)-4-[(5-thiophen-2-yltetrazol-2-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a thiophenyl-tetrazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-4-[(5-thiophen-2-yltetrazol-2-yl)methyl]piperazine typically involves multiple steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a piperazine derivative reacts with a chlorobenzene derivative.
Attachment of the Thiophenyl-Tetrazole Moiety: The thiophenyl-tetrazole moiety can be synthesized by reacting thiophene with sodium azide and a suitable electrophile to form the tetrazole ring, followed by coupling with the piperazine derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
1-(3-Chlorophenyl)-4-[(5-thiophen-2-yltetrazol-2-yl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, while the tetrazole ring can undergo electrophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide for azide substitution, followed by reduction to form the tetrazole ring.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile or electrophile used.
科学研究应用
1-(3-Chlorophenyl)-4-[(5-thiophen-2-yltetrazol-2-yl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.
Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(3-Chlorophenyl)-4-[(5-thiophen-2-yltetrazol-2-yl)methyl]piperazine involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to receptors or enzymes, altering their activity.
Pathways Involved: It could modulate signaling pathways by acting as an agonist or antagonist, influencing cellular processes such as proliferation, apoptosis, or differentiation.
相似化合物的比较
Similar Compounds
1-(3-Chlorophenyl)piperazine: Lacks the thiophenyl-tetrazole moiety, making it less versatile in terms of chemical reactivity.
4-[(5-Thiophen-2-yltetrazol-2-yl)methyl]piperazine: Lacks the chlorophenyl group, which may affect its binding affinity and specificity.
Uniqueness
1-(3-Chlorophenyl)-4-[(5-thiophen-2-yltetrazol-2-yl)methyl]piperazine is unique due to the presence of both the chlorophenyl and thiophenyl-tetrazole moieties, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to similar compounds.
属性
IUPAC Name |
1-(3-chlorophenyl)-4-[(5-thiophen-2-yltetrazol-2-yl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN6S/c17-13-3-1-4-14(11-13)22-8-6-21(7-9-22)12-23-19-16(18-20-23)15-5-2-10-24-15/h1-5,10-11H,6-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXRIOPSUYKKIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CN2N=C(N=N2)C3=CC=CS3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-cyclohexyl-1-methylpyrazol-4-yl)methyl]-N,2-dimethyl-2-methylsulfonylpropan-1-amine](/img/structure/B7650138.png)
![N-(2-hydroxyethyl)-3-[[3-(3-methylphenyl)cyclobutyl]amino]benzamide](/img/structure/B7650150.png)
![N-(cyclopropylmethyl)-3-methyl-N-(1-phenylethyl)triazolo[4,5-b]pyridine-6-carboxamide](/img/structure/B7650153.png)
![3-([1]benzofuro[3,2-d]pyrimidin-4-ylamino)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B7650161.png)
![1-[(2,5-Difluorophenyl)methylamino]cyclopropane-1-carboxamide](/img/structure/B7650165.png)
![2-methoxy-N-(4-methoxycyclohexyl)-5-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B7650172.png)
![N-[3-(3-methylphenyl)cyclobutyl]-3-(methylsulfinylmethyl)aniline](/img/structure/B7650175.png)
![2-[4-[(3-Cyclohexyl-1-methylpyrazol-4-yl)methyl]piperazin-1-yl]propanamide](/img/structure/B7650178.png)


![N-methyl-N-[(2-pyrrolidin-1-ylphenyl)methyl]-3-(tetrazol-1-yl)benzamide](/img/structure/B7650201.png)
![3-methyl-4-oxo-N-[[4-(pyrrolidin-1-ylmethyl)phenyl]methyl]phthalazine-1-carboxamide](/img/structure/B7650213.png)

